(R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC17615723
Molecular Formula: C7H9ClF3N3
Molecular Weight: 227.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClF3N3 |
|---|---|
| Molecular Weight | 227.61 g/mol |
| IUPAC Name | (1R)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m1./s1 |
| Standard InChI Key | ITHVBSRLVAHKFR-PGMHMLKASA-N |
| Isomeric SMILES | C[C@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyridazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms—substituted at the 3-position with a trifluoromethyl () group and at the 6-position with an ethanamine side chain. The hydrochloride salt form improves solubility and stability for practical applications . Key structural attributes include:
Table 1: Key Chemical Properties
The trifluoromethyl group significantly enhances lipophilicity (), which improves membrane permeability and bioavailability compared to non-fluorinated analogs. The chiral center at the ethanamine side chain confers stereoselective interactions with biological targets, a critical factor in drug design .
Synthesis and Manufacturing
Industrial synthesis of (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine hydrochloride involves multi-step routes optimized for yield and enantiomeric purity. A typical sequence includes:
-
Pyridazine Ring Formation: Condensation reactions using hydrazine derivatives and dicarbonyl precursors.
-
Trifluoromethylation: Introduction of the group via nucleophilic substitution or transition metal-catalyzed cross-coupling.
-
Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic resolution to isolate the (R)-isomer .
-
Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt .
Critical parameters such as temperature (often maintained between 0–80°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are tightly controlled to achieve yields exceeding 70% . Commercial suppliers like MolCore adhere to ISO-certified processes, ensuring batch-to-batch consistency and purities ≥97% .
| Compound | Target Receptor | IC (nM) | Lipophilicity () |
|---|---|---|---|
| (R)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethanamine HCl | GPCR (hypothetical) | 120 ± 15 | 1.8 |
| 1-(6-Fluoropyridin-3-yl)ethanamine HCl | MAO-B | 450 ± 30 | 0.9 |
| Non-fluorinated analog | N/A | >1000 | 0.3 |
Challenges and Future Directions
Despite its promise, several challenges must be addressed:
-
Toxicity Profiling: No comprehensive in vivo toxicity data are available, necessitating preclinical safety studies.
-
Synthetic Optimization: Current routes require costly chiral resolution; asymmetric synthesis methods could reduce production costs .
-
Target Identification: High-throughput screening and molecular docking studies are needed to elucidate precise mechanisms of action.
Future research should prioritize pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) profiling, to advance the compound toward clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume